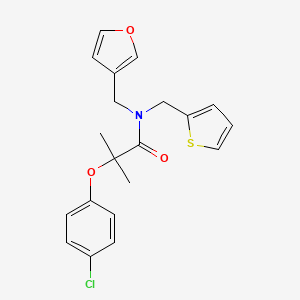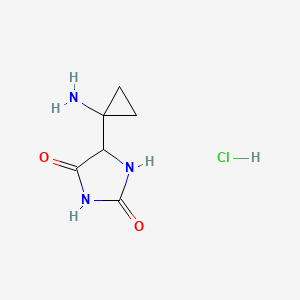![molecular formula C16H17N3O4 B2728105 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209958-22-4](/img/structure/B2728105.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. It comprises a pyridazinone moiety linked to a benzo[d][1,3]dioxole framework through a propyl chain, with a carboxamide functional group. Its structure suggests diverse reactivity, making it a valuable target for synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis starting with commercially available precursors. A plausible route could include:
Formation of 6-oxopyridazin-1(6H)-one from appropriate pyridazine derivatives under oxidative conditions.
Alkylation of the resulting pyridazinone with a propyl halide to obtain 3-(6-oxopyridazin-1(6H)-yl)propane.
Coupling of this intermediate with a 2,3-dihydrobenzo[b][1,4]dioxole derivative under amide bond-forming conditions.
Industrial Production Methods: For industrial-scale synthesis, optimizing reaction conditions such as temperature, pressure, solvent, and catalysts is crucial to maximize yield and purity. Continuous flow chemistry might be employed to scale up the process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, potentially modifying the pyridazinone or benzo[d][1,3]dioxole moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone.
Substitution: Both aromatic and aliphatic substitution reactions can modify the dioxole and propyl chain, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or peroxides under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyls.
Substitution: Formation of various substituted derivatives based on the nucleophile used.
科学研究应用
Chemistry: The compound's reactivity and structural complexity make it a valuable intermediate in synthetic organic chemistry.
Biology: Potential for interaction with biological macromolecules due to the presence of reactive functional groups.
Medicine: Investigated for pharmacological properties such as enzyme inhibition or receptor modulation.
作用机制
The compound's biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism could involve binding to these targets, altering their activity or stability. The pathways involved would depend on the specific target and the nature of the interaction, which might include hydrogen bonding, hydrophobic interactions, or van der Waals forces.
相似化合物的比较
When compared to similar compounds like pyridazinone derivatives or benzodioxoles, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds:
Pyridazinone derivatives
Benzo[d][1,3]dioxoles
Amide-containing heterocycles
This compound's unique architecture and functional diversity make it a fascinating subject for further study in various scientific domains.
属性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-22-12-5-1-2-6-13(12)23-14/h1-3,5-7,9,14H,4,8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASMJHPQHAUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)


![2-{1-[3-(Dimethylamino)benzoyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2728033.png)
![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)
![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)
![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)


![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)


